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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

of Bioanalytical Methodologies and the Critical Role of Incurred Sample Reanalysis in Ensuring

Data Integrity.

This guide provides a comprehensive overview of Incurred Sample Reanalysis (ISR) as it

pertains to pharmacokinetic (PK) studies of atomoxetine, a selective norepinephrine reuptake

inhibitor. We will delve into the regulatory expectations for ISR, compare common bioanalytical

methods for atomoxetine quantification, and present detailed experimental protocols. The aim

is to equip researchers with the necessary information to design and execute robust

bioanalytical assays that yield reliable and reproducible pharmacokinetic data.

The Importance of Incurred Sample Reanalysis
Incurred Sample Reanalysis is a critical procedure in regulated bioanalysis, mandated by

regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European

Medicines Agency (EMA)[1][2]. It serves to verify the reproducibility of a bioanalytical method

by re-analyzing a subset of samples from a study on a different day. This process is essential

because the behavior of an analyte in a real-world biological matrix from a dosed subject can

sometimes differ from that in the fortified quality control (QC) samples used during method

validation. Factors such as the presence of metabolites, protein binding, and sample

inhomogeneity can influence the accuracy of the results[1].
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For a small molecule like atomoxetine, the standard acceptance criterion for ISR is that for at

least two-thirds (67%) of the reanalyzed samples, the percentage difference between the

original concentration and the concentration from the reanalysis should be within ±20% of their

mean[1][3].

Atomoxetine Pharmacokinetics: A Brief Overview
Atomoxetine is rapidly absorbed after oral administration, with peak plasma concentrations

reached within 1-2 hours. Its metabolism is primarily governed by the polymorphic cytochrome

P450 2D6 (CYP2D6) enzyme, leading to significant inter-individual variability in plasma

concentrations. The major metabolic pathway is aromatic hydroxylation to 4-

hydroxyatomoxetine, which is then glucuronidated and excreted. A minor pathway involves N-

demethylation to N-desmethylatomoxetine. This metabolic profile underscores the importance

of a reliable bioanalytical method to accurately characterize the pharmacokinetics of

atomoxetine in diverse patient populations.

Comparison of Bioanalytical Methods for
Atomoxetine
The most prevalent method for the quantification of atomoxetine in biological matrices is Liquid

Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high

sensitivity, selectivity, and throughput, making it ideal for pharmacokinetic studies.
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Method Principle
Sample
Preparation

Common
Instrumentatio
n

Key
Advantages

LC-MS/MS

Chromatographic

separation

followed by mass

spectrometric

detection

Protein

Precipitation,

Liquid-Liquid

Extraction, or

Solid-Phase

Extraction

HPLC or UPLC

system coupled

to a triple

quadrupole mass

spectrometer

High sensitivity

and selectivity,

wide dynamic

range, high

throughput

HPLC-UV

Chromatographic

separation with

ultraviolet

detection

Liquid-Liquid

Extraction or

Solid-Phase

Extraction

HPLC system

with a UV

detector

Cost-effective,

widely available

HPLC-

Fluorescence

Chromatographic

separation with

fluorescence

detection after

derivatization

Liquid-Liquid

Extraction and

derivatization

HPLC system

with a

fluorescence

detector

High sensitivity

for specific

applications

Experimental Protocols
Representative LC-MS/MS Method for Atomoxetine
Quantification
This protocol describes a typical LC-MS/MS method for the determination of atomoxetine in

human plasma.

1. Sample Preparation (Protein Precipitation)

To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing

the internal standard (e.g., atomoxetine-d7).

Vortex the mixture for 30 seconds to precipitate proteins.

Centrifuge at 13,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen at 40°C.

Reconstitute the residue in 100 µL of the mobile phase.

Inject an aliquot into the LC-MS/MS system.

2. Liquid Chromatography

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile

(B).

Flow Rate: 0.4 mL/min.

Injection Volume: 10 µL.

Column Temperature: 40°C.

3. Mass Spectrometry

Ionization Mode: Positive electrospray ionization (ESI+).

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

Atomoxetine: e.g., m/z 256.2 → 148.1

Internal Standard (atomoxetine-d7): e.g., m/z 263.2 → 155.1

Protocol for Incurred Sample Reanalysis (ISR)
The following protocol outlines the steps for conducting ISR in an atomoxetine pharmacokinetic

study.

1. Sample Selection
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Select up to 10% of the total number of study samples for reanalysis.

Choose samples around the maximum plasma concentration (Cmax) and in the terminal

elimination phase.

Ensure the selected samples cover the range of concentrations observed in the study.

2. Reanalysis Procedure

The reanalysis should be performed by the same bioanalytical method used for the initial

analysis.

Conduct the reanalysis on a different day than the original analysis.

The reanalysis should include its own set of calibration standards and quality control

samples.

3. Data Evaluation

Calculate the percentage difference between the initial concentration and the reanalyzed

concentration for each sample using the following formula: % Difference = ((Reanalyzed

Value - Original Value) / Mean of the two values)) * 100

The ISR is considered acceptable if at least 67% of the reanalyzed samples have a

percentage difference within ±20%.

Data Presentation
Illustrative Incurred Sample Reanalysis Data for
Atomoxetine
Disclaimer: The following table presents a representative example of ISR data for an

atomoxetine pharmacokinetic study. Publicly available, detailed ISR datasets for atomoxetine

are limited. This table is for illustrative purposes to demonstrate the structure and evaluation of

ISR results.
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Sample ID
Original
Concentrati
on (ng/mL)

Reanalyzed
Concentrati
on (ng/mL)

Mean
Concentrati
on (ng/mL)

%
Difference

Pass/Fail
(within
±20%)

PK-001-

Cmax
254.3 248.9 251.6 -2.15% Pass

PK-001-T8 89.7 95.2 92.45 5.95% Pass

PK-002-

Cmax
312.8 301.5 307.15 -3.68% Pass

PK-002-T12 55.1 60.3 57.7 9.01% Pass

PK-003-

Cmax
198.5 220.1 209.3 10.32% Pass

PK-003-T8 76.4 69.8 73.1 -9.03% Pass

PK-004-

Cmax
401.2 385.6 393.4 -3.97% Pass

PK-004-T12 110.9 125.4 118.15 12.27% Pass

PK-005-

Cmax
288.6 325.3 306.95 11.96% Pass

PK-005-T8 99.2 88.7 93.95 -11.18% Pass

Overall Pass

Rate:
100%
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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